molecular formula C17H20ClN3O3S B4400770 N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide

N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide

Cat. No. B4400770
M. Wt: 381.9 g/mol
InChI Key: AMAZPZATHLTNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DAPT is a potent inhibitor of gamma-secretase, which is an enzyme responsible for the cleavage of amyloid precursor protein (APP) and the generation of amyloid-beta (Aβ) peptides. Aβ peptides are the main components of amyloid plaques, which are the hallmark of Alzheimer's disease.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide is a potent inhibitor of gamma-secretase, which is an enzyme responsible for the cleavage of APP and the generation of Aβ peptides. By inhibiting gamma-secretase, this compound reduces the production of Aβ peptides and the formation of amyloid plaques. In addition, this compound has been shown to inhibit the Notch signaling pathway by blocking the cleavage of Notch receptors by gamma-secretase. This leads to the inhibition of cell proliferation and survival in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In Alzheimer's disease, this compound reduces the production of Aβ peptides and the formation of amyloid plaques, which are the main pathological features of the disease. In cancer, this compound inhibits the Notch signaling pathway and reduces cell proliferation and survival. In cardiovascular diseases, this compound inhibits the proliferation of smooth muscle cells and reduces neointima formation after vascular injury.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide has several advantages for lab experiments, including its high potency and specificity for gamma-secretase inhibition, its availability as a small molecule inhibitor, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity at high concentrations, its non-specific effects on other signaling pathways, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide. One direction is to optimize the synthesis of this compound to improve its yield and purity. Another direction is to develop more specific and potent inhibitors of gamma-secretase that have fewer side effects. In addition, the therapeutic potential of this compound in other diseases, such as Parkinson's disease and Huntington's disease, could be explored. Finally, the combination of this compound with other drugs or therapies could be investigated to enhance its therapeutic efficacy and reduce its toxicity.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-5-[(diethylamino)sulfonyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases. In Alzheimer's disease, this compound has been shown to inhibit the production of Aβ peptides and reduce the formation of amyloid plaques in animal models. In cancer, this compound has been shown to inhibit the Notch signaling pathway, which is involved in cell proliferation and survival. In cardiovascular diseases, this compound has been shown to inhibit the proliferation of smooth muscle cells and reduce neointima formation after vascular injury.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-5-(diethylsulfamoyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-4-21(5-2)25(23,24)14-8-6-12(3)15(10-14)17(22)20-16-9-7-13(18)11-19-16/h6-11H,4-5H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAZPZATHLTNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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